molecular formula C13H17NO2 B14858217 4-Methoxy-2-(pyrrolidin-1-ylmethyl)benzaldehyde

4-Methoxy-2-(pyrrolidin-1-ylmethyl)benzaldehyde

Cat. No.: B14858217
M. Wt: 219.28 g/mol
InChI Key: ISDPPUCPVWIQFF-UHFFFAOYSA-N
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Description

4-Methoxy-2-(pyrrolidin-1-ylmethyl)benzaldehyde is a chemical compound with the molecular formula C13H17NO2. It is a heterocyclic building block used in various chemical syntheses and research applications. The compound features a methoxy group, a pyrrolidinylmethyl group, and a benzaldehyde moiety, making it a versatile intermediate in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(pyrrolidin-1-ylmethyl)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(pyrrolidin-1-ylmethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2-(pyrrolidin-1-ylmethyl)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(pyrrolidin-1-ylmethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The pyrrolidinylmethyl group, in particular, plays a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methoxy and pyrrolidinylmethyl groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in research and industry .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-methoxy-2-(pyrrolidin-1-ylmethyl)benzaldehyde

InChI

InChI=1S/C13H17NO2/c1-16-13-5-4-11(10-15)12(8-13)9-14-6-2-3-7-14/h4-5,8,10H,2-3,6-7,9H2,1H3

InChI Key

ISDPPUCPVWIQFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=O)CN2CCCC2

Origin of Product

United States

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